molecular formula C13H19BrClNO2 B3940237 2-(diethylamino)ethyl 2-bromobenzoate hydrochloride

2-(diethylamino)ethyl 2-bromobenzoate hydrochloride

Cat. No. B3940237
M. Wt: 336.65 g/mol
InChI Key: USZDQQLKUHPIPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(diethylamino)ethyl 2-bromobenzoate hydrochloride, also known as procaine hydrochloride, is a local anesthetic drug that is commonly used in medical procedures. It was first synthesized in 1905 by a German chemist Alfred Einhorn. Since then, it has been widely used in various medical applications due to its effectiveness and low toxicity.

Mechanism of Action

The mechanism of action of 2-(diethylamino)ethyl 2-bromobenzoate hydrochloride hydrochloride involves the blockage of sodium channels in nerve cells, which prevents the transmission of nerve impulses. This results in the loss of sensation in the affected area. Procaine hydrochloride is a reversible inhibitor of sodium channels, which means that its effects are temporary and can be reversed once the drug is metabolized.
Biochemical and Physiological Effects
Procaine hydrochloride has been shown to have a number of biochemical and physiological effects. It has been found to have anti-inflammatory properties, which makes it useful for treating conditions such as rheumatoid arthritis and osteoarthritis. It has also been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals.

Advantages and Limitations for Lab Experiments

Procaine hydrochloride has a number of advantages for use in lab experiments. It is relatively inexpensive and easy to obtain, and it has a low toxicity profile. However, it also has some limitations. It has a short duration of action, which means that its effects may not last long enough for some experiments. It also has a narrow therapeutic window, which means that it can be difficult to achieve the desired level of anesthesia without causing toxicity.

Future Directions

There are a number of future directions for research on 2-(diethylamino)ethyl 2-bromobenzoate hydrochloride hydrochloride. One area of interest is the development of new formulations that can prolong its duration of action. Another area of interest is the investigation of its potential for use in the treatment of other conditions, such as neuropathic pain and cancer. Additionally, further research is needed to fully understand the molecular mechanisms of action of this compound hydrochloride and to identify new targets for drug development.

Scientific Research Applications

Procaine hydrochloride has been extensively studied for its various applications in scientific research. It is commonly used as a model drug for studying the pharmacokinetics and pharmacodynamics of local anesthetics. It has also been used as a tool for investigating the molecular mechanisms of action of local anesthetics.

properties

IUPAC Name

2-(diethylamino)ethyl 2-bromobenzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO2.ClH/c1-3-15(4-2)9-10-17-13(16)11-7-5-6-8-12(11)14;/h5-8H,3-4,9-10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USZDQQLKUHPIPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC(=O)C1=CC=CC=C1Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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